ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its trifluoromethyl group, which is known to play a significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound.
Preparation Methods
The synthesis of ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of specific catalysts.
Chemical Reactions Analysis
Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly due to the presence of the trifluoromethyl group which can enhance drug stability and activity.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and used in energetic materials.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and is used in similar applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties, such as enhanced biological activity and stability due to the trifluoromethyl group.
Properties
Molecular Formula |
C21H19F3N6O2 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H19F3N6O2/c1-4-32-20(31)14-10-26-29(18(14)25)15-9-12(3)27-19-16(13-7-5-11(2)6-8-13)17(21(22,23)24)28-30(15)19/h5-10H,4,25H2,1-3H3 |
InChI Key |
AYJSOFHEGSDADS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)C)C)N |
Origin of Product |
United States |
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